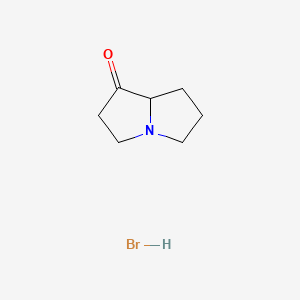
Hexahydro-1H-pyrrolizin-1-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-pyrrolizin-1-one hydrobromide typically involves the reaction of hexahydro-1H-pyrrolizin-1-one with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrobromide salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to achieve high yield and purity. The compound is often produced in reagent-grade purity for use in various applications .
化学反応の分析
Types of Reactions
Hexahydro-1H-pyrrolizin-1-one hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .
科学的研究の応用
Hexahydro-1H-pyrrolizin-1-one hydrobromide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Hexahydro-1H-pyrrolizin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Hexahydro-1H-pyrrolizin-1-one hydrobromide can be compared with other similar compounds, such as:
Hexahydro-1H-pyrrolizin-1-one: The parent compound without the hydrobromide group.
Pyrrolizidine alkaloids: A class of compounds with similar structural features but different functional groups.
Other hydrobromide salts: Compounds with different core structures but similar hydrobromide functional groups.
The uniqueness of this compound lies in its specific molecular structure and the versatility of its applications in various fields of research and industry .
生物活性
Hexahydro-1H-pyrrolizin-1-one hydrobromide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : Hexahydro-1H-pyrrolizin-1-one
- Molecular Formula : C7H11BrN2O
- CAS Number : 14174-83-5
The compound is characterized by a saturated pyrrolizine ring with a carbonyl group, which contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential use as an antimicrobial agent. Studies have demonstrated its activity against multidrug-resistant Gram-negative bacteria, making it a candidate for further development in treating infections caused by resistant strains .
- Antitumor Properties : In vitro studies using cancer cell lines have revealed that this compound possesses anticancer properties. For instance, in A549 human lung adenocarcinoma models, the compound demonstrated significant cytotoxic effects, reducing cell viability in a dose-dependent manner. The structure-activity relationship (SAR) studies suggest that modifications to the molecular structure can enhance its anticancer efficacy .
- Antioxidant Effects : The compound has been evaluated for its antioxidant properties. It shows potential in scavenging free radicals, which are implicated in oxidative stress-related diseases such as cancer and cardiovascular diseases .
The mechanisms through which this compound exerts its biological effects involve:
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to apoptosis .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and microbial metabolism, contributing to its anticancer and antimicrobial effects .
- Modulation of Signaling Pathways : this compound may interact with various signaling pathways that regulate cell proliferation and survival, enhancing its therapeutic potential against tumors .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial activity | Demonstrated effectiveness against multidrug-resistant bacteria. |
| Study 2 | Anticancer properties | Reduced viability of A549 cells by up to 64% at specific concentrations. |
| Study 3 | Antioxidant effects | Showed significant free radical scavenging ability in vitro. |
特性
分子式 |
C7H12BrNO |
|---|---|
分子量 |
206.08 g/mol |
IUPAC名 |
2,3,5,6,7,8-hexahydropyrrolizin-1-one;hydrobromide |
InChI |
InChI=1S/C7H11NO.BrH/c9-7-3-5-8-4-1-2-6(7)8;/h6H,1-5H2;1H |
InChIキー |
ZKSWRYJGDPEUNU-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(=O)CCN2C1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















